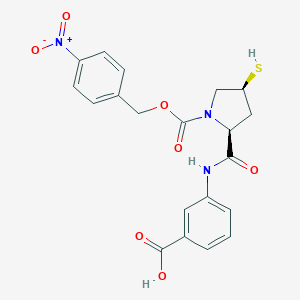

3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid

説明

3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid (CAS: 202467-69-4) is a critical pharmaceutical intermediate used in the synthesis of ertapenem, a carbapenem-class β-lactam antibiotic. Its molecular formula is C₂₀H₁₉N₃O₇S, with a molecular weight of 445.45 g/mol . The compound features a stereospecific (2S,4S)-pyrrolidine backbone modified with a 4-nitrobenzyloxycarbonyl (PNZ) protecting group and a benzoic acid moiety. This structure ensures its role as a key precursor in forming the β-lactam core of ertapenem, which is essential for bacterial cell wall inhibition .

Quality standards for this compound include:

特性

IUPAC Name |

3-[[(2S,4S)-1-[(4-nitrophenyl)methoxycarbonyl]-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O7S/c24-18(21-14-3-1-2-13(8-14)19(25)26)17-9-16(31)10-22(17)20(27)30-11-12-4-6-15(7-5-12)23(28)29/h1-8,16-17,31H,9-11H2,(H,21,24)(H,25,26)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQKWWOSWDCUMA-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201110222 | |

| Record name | 1-[(4-Nitrophenyl)methyl] (2S,4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201110222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202467-69-4 | |

| Record name | 1-[(4-Nitrophenyl)methyl] (2S,4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202467-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Nitrophenyl)methyl] (2S,4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201110222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-[(4-nitrophenyl)methyl] ester, (2S,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of the (2S,4S)-Pyrrolidine Scaffold

The stereospecific pyrrolidine core is constructed through cyclization or chiral pool synthesis. A common method involves the ring-opening of L-proline derivatives, which inherently provide the (2S,4S) configuration. For example, L-proline is treated with benzyl chloroformate to introduce a Cbz-protected amine, followed by oxidation of the 4-position hydroxyl to a ketone. Subsequent reduction with sodium borohydride yields the 4-hydroxypyrrolidine intermediate .

To install the mercapto group, the 4-hydroxyl is converted to a mesylate or tosylate, which undergoes nucleophilic substitution with sodium sulfide (Na₂S) or thiourea. This step is critical for retaining stereochemistry, as inversion may occur during substitution. The resulting 4-mercapto intermediate is stabilized by thiol-protecting groups such as trityl or acetamidomethyl (Acm) to prevent oxidation .

Introduction of the (4-Nitrobenzyl)Oxy Carbonyl Protecting Group

The primary amine of the pyrrolidine is protected using 4-nitrobenzyl chloroformate. This reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as N,N-diisopropylethylamine (DIPEA) to scavenge HCl. The 4-nitrobenzyl group is chosen for its stability under acidic conditions and ease of removal via hydrogenolysis .

Table 1: Comparison of Protecting Group Strategies

| Protecting Group | Reagent | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| Cbz | Benzyl chloroformate | THF | Pyridine | 85 |

| 4-Nitrobenzyl | 4-NO₂Bn chloroformate | DCM | DIPEA | 92 |

| Boc | Di-tert-butyl dicarbonate | Acetone | DMAP | 78 |

Data adapted from synthetic protocols in patents and intermediate synthesis reports .

Amide Coupling with 3-Aminobenzoic Acid

The carboxylic acid at the 2-position of the pyrrolidine is activated for coupling with 3-aminobenzoic acid. Carbodiimide reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) are employed in DMF or acetonitrile. The reaction proceeds at 0–25°C, with monitoring via TLC or HPLC to ensure completion .

Key considerations :

-

Steric hindrance from the 4-mercapto group necessitates prolonged reaction times (12–24 hours).

-

The use of DIPEA as a base minimizes racemization at the chiral centers .

Deprotection and Final Isolation

Final deprotection of the 4-mercapto group is achieved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS). The crude product is purified via reverse-phase HPLC or recrystallization from ethanol/water mixtures.

Yield Optimization :

化学反応の分析

Types of Reactions: This compound participates in various chemical reactions, including:

Oxidation: : It can undergo oxidation, especially at the mercapto group, to form disulfides.

Reduction: : The nitro group in its structure can be reduced to an amine under suitable conditions.

Substitution: : The benzyl group attached to the pyrrolidine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Typically requires oxidizing agents such as hydrogen peroxide or iodine.

Reduction: : Common reducing agents include hydrogen gas with a metal catalyst or lithium aluminum hydride.

Substitution: : Uses various nucleophiles under controlled acidic or basic conditions.

Major Products

Disulfide derivatives: : From oxidation.

Aminobenzyl derivatives: : From reduction.

Substituted benzoic acid derivatives: : From substitution reactions.

Chemistry

Catalysis: : As a ligand in catalytic systems due to its ability to coordinate with metals.

Biology

Enzyme Inhibition: : As a potential inhibitor of certain enzymes due to its structural similarity to enzyme substrates.

Medicine

Pharmacology: : As a lead compound in drug design for targeting specific molecular pathways.

Industry

Material Science: : In the development of novel polymers and materials with specific mechanical properties.

作用機序

This compound's effects are mediated through its interaction with specific molecular targets:

Molecular Targets: : Enzymes, receptors, or metal ions.

Pathways Involved: : Can alter enzymatic activities or modulate receptor functions, leading to changes in cellular processes.

類似化合物との比較

4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate (CAS: 96034-64-9)

- Structure : Shares the (2S,4S)-pyrrolidine core and PNZ protecting group but replaces the benzoic acid moiety with a dimethylcarbamoyl group at the 2-position .

- Application: Intermediate for meropenem, another carbapenem antibiotic. The dimethylcarbamoyl group enhances stability during synthesis compared to the more reactive benzoic acid derivative .

- Synthesis : Prepared via mesylation of a hydroxyl precursor, followed by nucleophilic substitution (see ) .

| Property | 3-((2S,4S)-4-Mercapto...)benzoic acid | 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)... |

|---|---|---|

| CAS No. | 202467-69-4 | 96034-64-9 |

| Molecular Formula | C₂₀H₁₉N₃O₇S | C₁₅H₁₉N₃O₆S |

| Key Functional Group | Benzoic acid | Dimethylcarbamoyl |

| Application | Ertapenem synthesis | Meropenem synthesis |

| Purity (HPLC) | ≥98.5% | ≥95% (Certified Reference Material) |

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic Acid Hydrochloride (CAS: 219909-83-8)

- Structure : Hydrochloride salt of the deprotected pyrrolidine intermediate. Lacks the PNZ group, exposing the free thiol for downstream reactions .

- Application : Used in late-stage ertapenem synthesis. The hydrochloride form improves solubility in polar solvents.

- Stability : Requires inert atmosphere storage due to thiol oxidation sensitivity .

Industrial Availability and Specifications

- Target Compound: Available in 25 kg drums with ≥97% purity (Jiangxi Ruyu Technology) .

- Meropenem Intermediate : Offered by TCI Chemicals at 95%+ purity, priced at ¥7,900/1g .

生物活性

3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid, also known as the side chain of Ertapenem, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C20H19N3O7S

- Molecular Weight : 445.45 g/mol

- CAS Number : 202467-69-4

- Solubility : Sparingly soluble in DMSO and methanol.

- Predicted Boiling Point : 749.6 ± 60.0 °C

- Density : 1.50 ± 0.1 g/cm³

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O7S |

| Molecular Weight | 445.45 g/mol |

| Solubility | DMSO, Methanol (sparingly) |

| Boiling Point | 749.6 °C (predicted) |

| Density | 1.50 g/cm³ (predicted) |

Research indicates that this compound may interact with various biological systems, particularly influencing protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). The activation of these pathways has implications for cellular homeostasis and potential anti-aging effects.

In Silico Studies

In silico analyses have demonstrated that derivatives of benzoic acid, including this compound, act as putative binders to cathepsins B and L, enzymes involved in protein degradation. The binding affinity scores for these interactions were notably high, indicating a strong potential for modulating these pathways in therapeutic contexts .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Case Studies

Several case studies have highlighted the biological relevance of compounds related to this structure:

- Case Study 1 : A study on benzoic acid derivatives demonstrated that compounds similar to this one enhanced proteasome activity without inducing cytotoxicity in normal fibroblast cells .

- Case Study 2 : Research into the effects of structural modifications on benzoic acid derivatives indicated that the introduction of bulky groups significantly influenced their binding affinity to cathepsins, enhancing their biological activity .

Q & A

Q. What synthetic strategies are optimal for preparing 3-((2S,4S)-4-mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid?

Methodological Answer: The synthesis of this compound requires multi-step protocols involving:

- Protection of functional groups : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to stabilize reactive sites (e.g., amines, thiols) during synthesis .

- Coupling reactions : Amide bond formation between the pyrrolidine-2-carboxamido and benzoic acid moieties via carbodiimide-mediated activation (e.g., EDC/HOBt) .

- Deprotection : Selective removal of the 4-nitrobenzyloxycarbonyl group under acidic or reductive conditions while retaining the thiol group .

- Stereochemical control : Chiral auxiliary-based methods or enantioselective catalysis to maintain (2S,4S) configuration .

Q. How can the purity and stereochemical integrity of this compound be validated?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity .

- Spectroscopy :

- X-ray crystallography : Resolve ambiguous stereochemistry if NMR data are inconclusive .

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer:

- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-saturate aqueous buffers with DMSO (≤5% v/v) for biological assays .

- Storage : Store at 2–8°C in airtight, light-protected containers under inert gas (argon) to prevent thiol oxidation and hydrolysis of the ester/carbamate groups .

Advanced Research Questions

Q. How does the (2S,4S) stereochemistry influence the compound’s conformational stability and biological interactions?

Methodological Answer:

- Conformational analysis : Use molecular dynamics simulations to compare energy landscapes of (2S,4S) vs. other stereoisomers. The 4-mercapto group may stabilize folded conformations via intramolecular hydrogen bonding .

- Biological assays : Test enantiomers against target enzymes (e.g., proteases) to correlate stereochemistry with inhibition potency. For example, (2S,4S) isomers often exhibit higher affinity due to optimal spatial alignment with active sites .

Q. What strategies mitigate aggregation or thiol oxidation during in vitro assays?

Methodological Answer:

- Aggregation prevention :

- Add non-ionic detergents (e.g., Tween-20) or co-solvents (glycerol) to disrupt hydrophobic interactions .

- Use pseudo-proline derivatives (e.g., Fmoc-protected analogs) to reduce backbone rigidity and improve solubility .

- Thiol stabilization :

- Include reducing agents (TCEP, DTT) in buffers to maintain the -SH group in reduced form .

- Replace the 4-mercapto group with disulfide-protected analogs (e.g., tritylmercapto) for long-term stability .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Pharmacokinetic profiling :

- Measure plasma stability (e.g., half-life in murine serum) to identify metabolic liabilities (e.g., esterase-mediated hydrolysis) .

- Quantify tissue distribution via LC-MS/MS to assess bioavailability and off-target accumulation .

- Metabolite identification : Use high-resolution mass spectrometry to detect oxidation or conjugation products (e.g., glutathione adducts) that may reduce efficacy .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。